6-Cyano-2-oxoindole
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Overview
Description
6-Cyano-2-oxoindole is a derivative of oxindole, a significant heterocyclic compound found in various natural products and pharmaceuticals. The presence of a cyano group at the 6-position and an oxo group at the 2-position makes this compound unique and valuable in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-2-oxoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an anilide with phenyliodine(III) diacetate (PIDA) through hypervalent iodine-mediated C(sp2)–C(sp2) bond formation followed by subsequent deacylation . This metal-free method provides direct access to interesting oxindole intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-2-oxoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxindoles, which can have significant biological and pharmacological activities.
Scientific Research Applications
6-Cyano-2-oxoindole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyano-2-oxoindole involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxoindole: The parent compound without the cyano group.
6-Bromo-2-oxoindole: A halogenated derivative with different reactivity and biological activity.
2-Hydroxyindole: A hydroxylated derivative with distinct chemical properties.
Uniqueness
6-Cyano-2-oxoindole is unique due to the presence of both the cyano and oxo groups, which confer specific reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and medicinal applications .
Properties
Molecular Formula |
C9H4N2O |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-oxoindole-6-carbonitrile |
InChI |
InChI=1S/C9H4N2O/c10-5-6-1-2-7-4-9(12)11-8(7)3-6/h1-4H |
InChI Key |
JOROUSJZHVHYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=O)N=C2C=C1C#N |
Origin of Product |
United States |
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